

A Technical Guide to the Physicochemical Characterization of Synthetic Nigellicine

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Compound of Interest

Compound Name: Nigellicine

Cat. No.: B1251354

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Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: **Nigellicine**, an indazole alkaloid first isolated from the seeds of *Nigella sativa*, presents a unique tricyclic pyridazino[1,2-a]indazolium ring system.^{[1][2]} Its complex structure and potential biological activities have prompted interest in its total synthesis and characterization. This technical guide provides a consolidated overview of the physicochemical properties of synthetic **nigellicine**, outlines detailed experimental protocols for its characterization, and visualizes key workflows relevant to its synthesis and analysis. The information presented is essential for researchers engaged in the synthesis, purification, and formulation development of this novel alkaloid.

Molecular and Physicochemical Properties

The fundamental physicochemical properties of a compound are critical for predicting its behavior in biological systems and for guiding formulation development. While extensive experimental data for synthetic **nigellicine** is not widely published, computational data provides valuable initial parameters.

Table 1: Computed Physicochemical Properties of **Nigellicine**

Property	Value	Data Source
Molecular Formula	C ₁₃ H ₁₄ N ₂ O ₃	PubChem CID: 11402337[3]
Molecular Weight	246.26 g/mol	PubChem CID: 11402337[3]
IUPAC Name	3-methyl-1-oxo-6,7,8,9-tetrahydropyridazino[1,2-a]indazole-11-carboxylic acid	PubChem CID: 11402337[3]
XLogP3 (Lipophilicity)	1.4	PubChem CID: 11402337[3]
Hydrogen Bond Donor Count	1	PubChem CID: 11402337[3]
Hydrogen Bond Acceptor Count	4	PubChem CID: 11402337[3]
Rotatable Bond Count	1	PubChem CID: 11402337[3]
Exact Mass	246.10044231 Da	PubChem CID: 11402337[3]
Topological Polar Surface Area	60.9 Å ²	PubChem CID: 11402337[3]

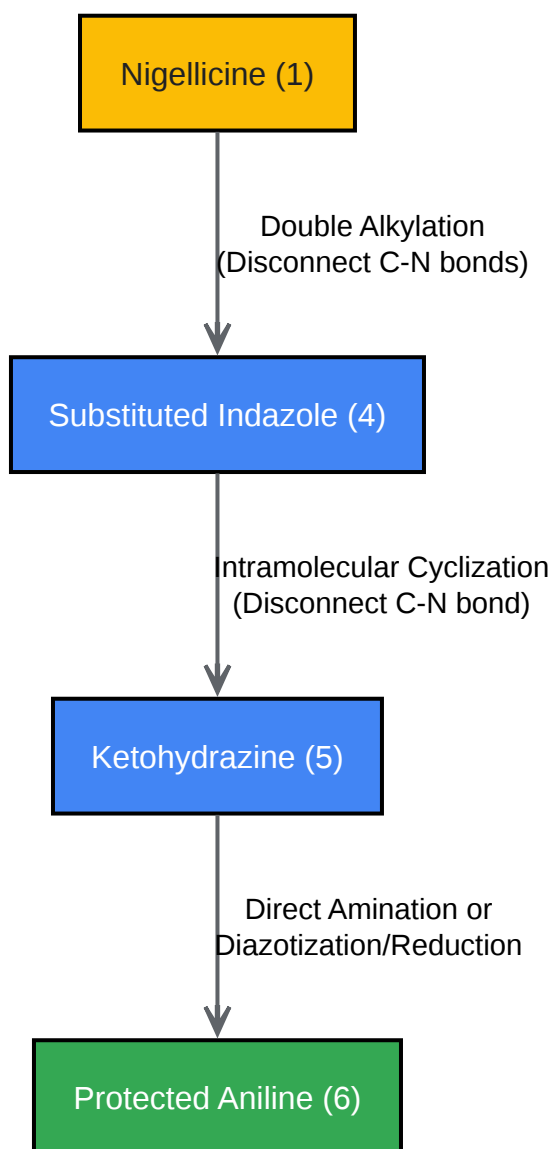
Synthesis and Structural Confirmation

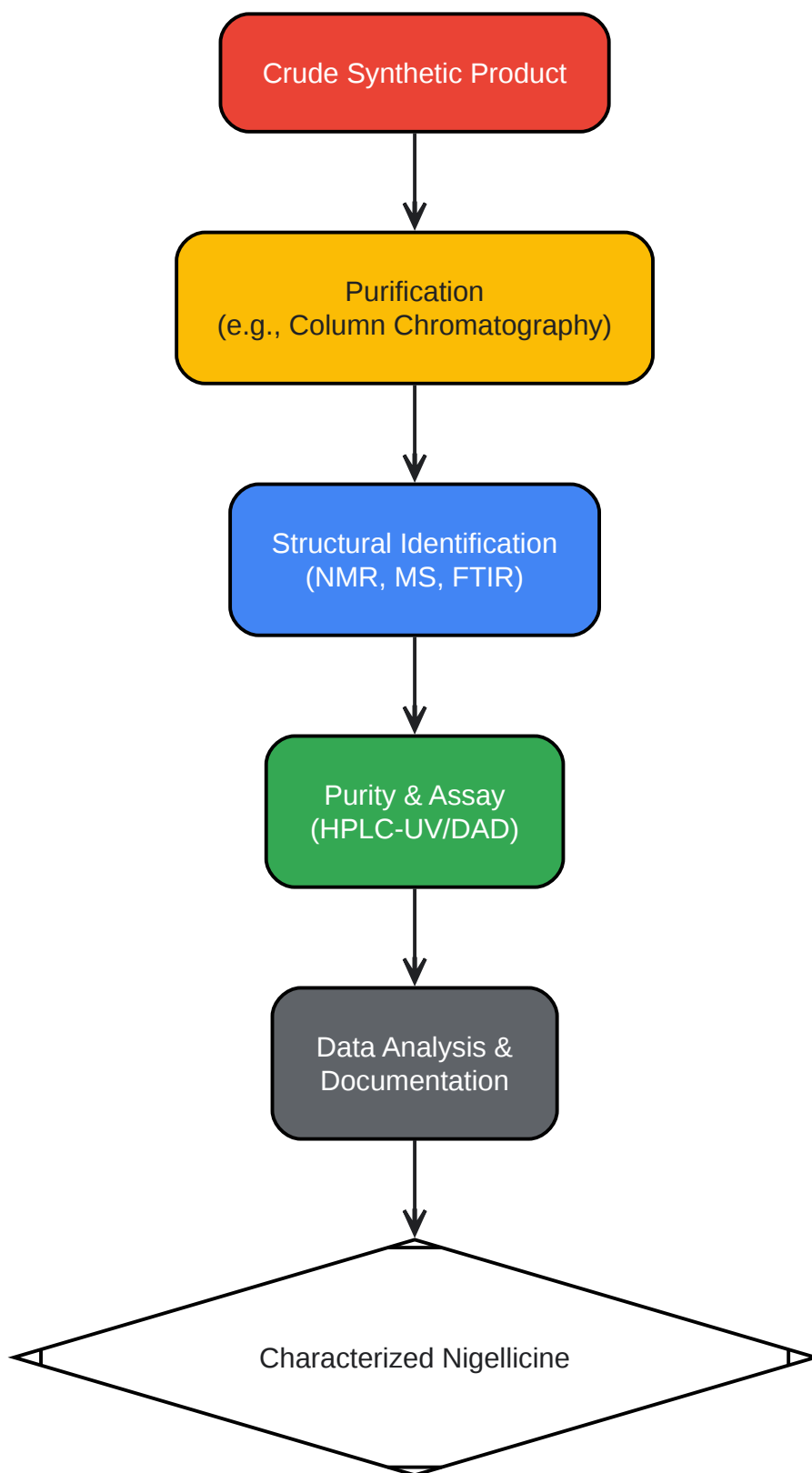
The total synthesis of **nigellicine** has been successfully achieved, confirming its proposed structure.[1][2] The synthetic routes provide the only viable method for obtaining pure **nigellicine** for detailed characterization, as isolation from natural sources is complex and yields are low.

Synthetic Strategy Overview

The first total syntheses of **nigellicine** involved key chemical reactions such as ortho-lithiation/acylation and the direct amination of an isatin ring system.[1][2][4] A common strategy involves the construction of a substituted indazole core, followed by alkylation and cyclization to form the characteristic tricyclic pyridazino[1,2-a]indazolium system.[1][5]

A retrosynthetic analysis, which deconstructs the molecule to identify potential starting materials, provides a logical map for its synthesis.





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